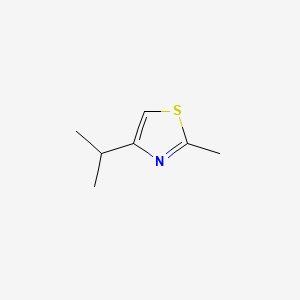

4-Isopropyl-2-methylthiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-propan-2-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NS/c1-5(2)7-4-9-6(3)8-7/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRTOJEUVLKLAGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32272-52-9 | |

| Record name | 2-Methyl-4-(1-methylethyl)thiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32272-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-(1-methylethyl)thiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040100 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Isopropyl-2-methylthiazole: Properties, Structure, and Applications

This guide provides a comprehensive technical overview of 4-Isopropyl-2-methylthiazole, a heterocyclic compound of significant interest to researchers in flavor science, medicinal chemistry, and synthetic organic chemistry. We will delve into its core chemical and physical properties, elucidate its structure through spectroscopic analysis, detail a validated synthetic protocol, and explore its current and potential applications.

Core Molecular Identity and Physicochemical Properties

4-Isopropyl-2-methylthiazole is a substituted thiazole, a five-membered aromatic ring containing both sulfur and nitrogen. The presence of the alkyl substituents—an isopropyl group at position 2 and a methyl group at position 4—defines its unique characteristics.

Key Identifiers:

-

IUPAC Name: 4-methyl-2-propan-2-yl-1,3-thiazole[1]

-

CAS Number: 15679-13-7[1]

-

Molecular Formula: C₇H₁₁NS[1]

-

Synonyms: 2-Isopropyl-4-methylthiazole, Peach thiazole, Tropical thiazole[1]

The compound is a colorless to pale yellow liquid, and it is known for its potent aroma, which is a key driver of its commercial applications.[1] Its physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 141.24 g/mol | [1] |

| Physical State | Colorless to pale yellow liquid | [2] |

| Boiling Point | 175 °C (at 760 mmHg); 92 °C (at 50 mmHg) | [2] |

| Density | 1.00 - 1.001 g/cm³ at 20-25 °C | [2] |

| Refractive Index | ~1.50 at 20 °C | |

| Solubility | Slightly soluble in water (0.23 g/L at 25 °C); miscible with ethanol and fats. | [2] |

| Vapor Pressure | 1.6 hPa at 25 °C | [2] |

| Flash Point | 58 °C | [2] |

Chemical Synthesis: The Hantzsch Thiazole Synthesis

The most reliable and well-established method for synthesizing 2,4-disubstituted thiazoles like 4-isopropyl-2-methylthiazole is the Hantzsch thiazole synthesis.[3][4] This reaction involves the condensation of an α-haloketone with a thioamide.

Causality of Reagent Selection:

-

Thioamide (Isobutyramide): To achieve the isopropyl group at the C2 position of the thiazole ring, the corresponding thioamide, isobutyramide (or 2-methylpropanethioamide), is required. The carbon of the thioamide group becomes the C2 of the final thiazole.

-

α-Haloketone (Chloroacetone): To install the methyl group at the C4 position, an α-haloketone with a methyl group adjacent to the carbonyl is needed. Chloroacetone is a readily available and effective reagent for this purpose. The ketone's carbonyl carbon and the adjacent halogenated carbon form the C5 and C4 atoms of the thiazole ring, respectively.

Figure 1: Hantzsch Synthesis Workflow (Within 100 characters)

Experimental Protocol: Hantzsch Synthesis of 4-Isopropyl-2-methylthiazole

This protocol is a representative procedure based on the principles of the Hantzsch synthesis.[5]

Materials:

-

Isobutyramide (2-methylpropanethioamide)

-

Chloroacetone

-

Ethanol (absolute)

-

Sodium carbonate (Na₂CO₃) solution (5% aqueous)

-

Diethyl ether or Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve isobutyramide (1.0 eq) in absolute ethanol (approx. 2-3 mL per mmol of thioamide).

-

Addition of α-Haloketone: To the stirring solution, add chloroacetone (1.1 eq) dropwise at room temperature. The addition is often mildly exothermic.

-

Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Expertise Note: The initial step is an Sₙ2 reaction where the nucleophilic sulfur of the thioamide attacks the carbon bearing the chlorine. The subsequent cyclization and dehydration are driven by heating.

-

Workup - Neutralization: After cooling to room temperature, pour the reaction mixture into a beaker containing 5% aqueous sodium carbonate solution. This step is crucial to neutralize the hydrohalic acid (HCl) byproduct formed during the reaction, which protonates the thiazole product, making it water-soluble. Neutralization renders the product as a free base, facilitating its extraction into an organic solvent.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract three times with diethyl ether or dichloromethane. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude oil is purified by vacuum distillation to yield 4-Isopropyl-2-methylthiazole as a colorless to pale yellow liquid.

Structural Elucidation via Spectroscopy

The structure of 4-Isopropyl-2-methylthiazole can be unequivocally confirmed through a combination of NMR, Mass Spectrometry, and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra provide a detailed map of the carbon and hydrogen framework.

¹H NMR (400 MHz, CDCl₃):

-

δ ~6.70 ppm (s, 1H): This singlet corresponds to the single proton attached to the thiazole ring at the C5 position. Its chemical shift in the aromatic region confirms the aromatic nature of the thiazole ring.[1]

-

δ ~3.28 ppm (sept, 1H, J ≈ 6.9 Hz): This septet is characteristic of the methine proton (-CH) of the isopropyl group. It is split by the six adjacent methyl protons.[1]

-

δ ~2.41 ppm (s, 3H): This singlet is assigned to the three protons of the methyl group attached to the thiazole ring at the C4 position.[1]

-

δ ~1.38 ppm (d, 6H, J ≈ 6.9 Hz): This doublet represents the six equivalent protons of the two methyl groups within the isopropyl substituent. They are split by the single methine proton.[1]

¹³C NMR (22.5 MHz, CDCl₃):

-

δ ~177.4 ppm: Carbonyl carbon (C2) of the thiazole ring, highly deshielded due to its bonding to both nitrogen and sulfur.[1]

-

δ ~152.0 ppm: C4 of the thiazole ring, attached to the methyl group.[1]

-

δ ~111.7 ppm: C5 of the thiazole ring, the only carbon bearing a hydrogen.[1]

-

δ ~33.3 ppm: Methine carbon (-CH) of the isopropyl group.[1]

-

δ ~23.2 ppm: Equivalent methyl carbons (-CH₃) of the isopropyl group.[1]

-

δ ~17.0 ppm: Methyl carbon (-CH₃) attached to C4.[1]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.

-

Molecular Ion (M⁺): A prominent peak is observed at m/z = 141 , corresponding to the molecular weight of the compound (C₇H₁₁NS⁺).[6][7]

-

Key Fragmentation: A significant fragment is typically seen at m/z = 126 . This corresponds to the loss of a methyl group ([M-15]⁺), a common fragmentation pathway for isopropyl groups, resulting in a stable secondary carbocation.

Infrared (IR) Spectroscopy

While less definitive for the overall structure than NMR, IR spectroscopy is excellent for confirming the presence of key functional groups and the aromatic nature of the ring.

-

~3100-3000 cm⁻¹: C-H stretching from the aromatic proton on the thiazole ring and the sp³ C-H bonds of the alkyl groups.

-

~2970-2870 cm⁻¹: Asymmetric and symmetric C-H stretching of the methyl and isopropyl groups.

-

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the aromatic thiazole ring. The presence of multiple bands in this region is characteristic of aromatic heterocycles.

-

~1385-1370 cm⁻¹: Characteristic C-H bending vibration for the isopropyl group (often a doublet).

Applications and Field Insights

Flavor and Fragrance Industry

The primary application of 4-Isopropyl-2-methylthiazole is as a potent flavor and fragrance ingredient. It is naturally found in foods like durian, tomatoes, yeast extract, and roasted meats.[1]

-

Aroma Profile: It imparts a complex aroma described as green, nutty, fruity, earthy, and tropical.[8] It is particularly noted for adding the characteristic "fuzzy skin" note to peach and apricot flavors.

-

Mechanism of Perception: Thiazoles are perceived not by taste buds but through olfaction. The nose detects these volatile compounds, sending signals to the brain that we interpret as complex flavor notes like "meaty," "roasted," or "nutty."[9] This makes them invaluable for creating authentic sensory experiences in processed foods.

-

Use Levels: It is used very sparingly due to its high impact. In finished products, it can be effective in the parts-per-billion (ppb) to low parts-per-million (ppm) range to enhance fruit flavors like papaya and melon, or to add complexity to savory profiles.

Potential in Drug Development and Medicinal Chemistry

While 4-Isopropyl-2-methylthiazole itself is not an active pharmaceutical ingredient, its core thiazole scaffold is a "privileged structure" in medicinal chemistry. The thiazole ring is a key component in numerous FDA-approved drugs, including anticancer agents (e.g., Dasatinib), anti-inflammatory drugs (e.g., Meloxicam), and antibiotics.[10][11]

-

As a Building Block: This specific compound can serve as a valuable starting material or fragment for the synthesis of more complex molecules. The alkyl substitutions provide steric and electronic properties that can be exploited to tune the binding of a potential drug candidate to a biological target.

-

Reactivity for Derivatization: The thiazole ring has known reactivity patterns that medicinal chemists can leverage. The proton at C2 (in unsubstituted thiazole) is acidic, and the ring can undergo electrophilic substitution, primarily at the C5 position.[11][12] These reactive sites allow for the systematic modification of the core structure to build libraries of compounds for screening. For 4-Isopropyl-2-methylthiazole, the C5 position remains a viable site for derivatization to explore structure-activity relationships (SAR).

Safety and Handling

As a laboratory chemical, 4-Isopropyl-2-methylthiazole must be handled with appropriate precautions.

GHS Classification:

-

Flammable Liquid: Category 3 (H226: Flammable liquid and vapor).[2][13]

-

Acute Toxicity, Oral: Category 4 (H302: Harmful if swallowed).

-

Skin/Eye Irritation: May cause skin and serious eye irritation.

Handling and Storage Protocol:

-

Ventilation: Handle only in a well-ventilated area or a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and take precautionary measures against static discharge.[2]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

-

Wikipedia. Thiazole. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central. [Link]

-

Thiazole synthesis. Organic Chemistry Portal. [Link]

-

Thiazole synthesis from a-halocarbonyl compounds. CUTM Courseware. [Link]

-

2-Isopropyl-4-methylthiazole. PubChem. [Link]

-

Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]

-

2-Isopropyl-4-methylthiazole (YMDB01496). Yeast Metabolome Database. [Link]

-

tropical thiazole 2-isopropyl-4-methylthiazole. The Good Scents Company. [Link]

-

synthesis of thiazoles. YouTube. [Link]

-

Safety Data Sheet - NATURAL 2-ISOPROPYL-4-METHYLTHIAZOLE. Axxence. [Link]

-

Aroma Properties of Some Alkylthiazoles. Perfumer & Flavorist. [Link]

-

An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]

-

Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry. [Link]

-

Synthesis of 2,4-disubstituted thiazoles. ResearchGate. [Link]

-

Flavor Bites: Two Thiazoles. Perfumer & Flavorist. [Link]

-

Thiazole, 4-methyl-2-(1-methylethyl)-. NIST WebBook. [Link]

-

4-isopropyl-2-methylthiazole, 32272-52-9. The Good Scents Company. [Link]

-

Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

-

Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. PMC. [Link]

-

Thiazoles as Key Ingredients in Soup Bases and Stocks. Advanced Biotech. [Link]

-

Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry. [Link]

-

Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles. ChemRxiv. [Link]

-

Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

-

Production of process flavorings from methionine, thiamine with d-xylose or dextrose by direct extrusion. PubMed. [Link]

-

Efficient Synthesis of 2,4-Disubstituted Thiazoles Under Grinding. Taylor & Francis. [Link]

-

The molecular biology of fruity and floral aromas in beer and other alcoholic beverages. [Link]

-

Interpretation of mass spectra. [Link]

-

2-iso Propyl 4 Methyl Thiazole. PerfumersWorld. [Link]

-

Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole. MDPI. [Link]

-

Functional groups corresponding to the different FTIR bands. ResearchGate. [Link]

Sources

- 1. 2-Isopropyl-4-methylthiazole | C7H11NS | CID 61808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. axxence.de [axxence.de]

- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 4. youtube.com [youtube.com]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. 2-Isopropyl-4-methyl thiazole(15679-13-7) 13C NMR spectrum [chemicalbook.com]

- 7. Thiazole, 4-methyl-2-(1-methylethyl)- [webbook.nist.gov]

- 8. tropical thiazole, 15679-13-7 [thegoodscentscompany.com]

- 9. adv-bio.com [adv-bio.com]

- 10. Thiazole - Wikipedia [en.wikipedia.org]

- 11. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 13. aurochemicals.com [aurochemicals.com]

The Enigmatic Aroma of the Everyday: A Technical Guide to 4-Isopropyl-2-methylthiazole in Food

Foreword

In the intricate tapestry of food flavor, individual molecules often play a starring, albeit unseen, role. Among these is 4-Isopropyl-2-methylthiazole, a heterocyclic compound that, despite its complex name, contributes familiar and desirable notes to a surprising array of everyday foods. From the sun-ripened sweetness of a tomato to the robust aroma of roasted meat, this single molecule weaves a thread of sensory delight. This technical guide is intended for researchers, scientists, and professionals in the fields of food science, flavor chemistry, and drug development. It aims to provide a comprehensive understanding of the natural occurrence, formation, and analysis of 4-Isopropyl-2-methylthiazole, moving beyond a simple recitation of facts to explore the underlying chemistry and analytical strategies that are crucial for its study. As we delve into the world of this fascinating flavor compound, we will uncover the subtle complexities that shape our perception of the foods we enjoy.

Introduction to 4-Isopropyl-2-methylthiazole: A Flavor Powerhouse

4-Isopropyl-2-methylthiazole is a volatile organic compound belonging to the thiazole family, characterized by a five-membered aromatic ring containing both sulfur and nitrogen. Its chemical formula is C₇H₁₁NS[1]. This compound is a significant contributor to the flavor profile of numerous foods due to its potent and complex aroma.

Sensory Profile: The sensory characteristics of 4-Isopropyl-2-methylthiazole are multifaceted, often described as possessing tropical fruit, green, nutty, and roasted notes.[1] At different concentrations, it can evoke the aroma of ripe tomatoes, bell peppers, and even savory cooked meats. This versatility makes it a key component in the overall flavor impression of a wide variety of food products. The odor threshold for this compound is relatively low, meaning even minute quantities can have a significant impact on the perceived aroma. Its flavor is often described as alliaceous (onion/garlic-like), earthy, and sulfurous, with nuances of coffee and tropical fruit[1].

Natural Occurrence and Concentration in Food Matrices

4-Isopropyl-2-methylthiazole is a naturally occurring compound found in a diverse range of raw and processed foods. Its presence is a result of both biological processes within the food itself and chemical reactions, such as the Maillard reaction, that occur during cooking and processing.

While comprehensive quantitative data across all food matrices remains an area of ongoing research, existing studies have identified its presence in several key food items. The concentration of 4-Isopropyl-2-methylthiazole can vary significantly depending on factors such as the specific cultivar of a fruit or vegetable, ripeness, processing conditions, and storage time.

Table 1: Reported Natural Occurrence of 4-Isopropyl-2-methylthiazole in Various Foods

| Food Matrix | Reported Occurrence | Reference |

| Tomato (Lycopersicon esculentum) | Present, contributes to characteristic aroma | [2] |

| Durian (Durio zibethinus) | Present, part of its complex flavor profile | [3] |

| Roasted Meat (Beef, Chicken, Pork) | Formed during cooking via Maillard reaction | [2] |

| Coriander Seed Oil (Coriandrum sativum) | Identified as a volatile component | [3] |

| Yeast Extract | Present as a metabolite | [3] |

| Roasted Coffee | Identified as a volatile component | [4] |

Note: This table indicates the presence of the compound; specific concentration data is often proprietary or varies widely.

Biosynthesis and Formation Pathways: The Maillard Reaction at its Core

The primary route for the formation of 4-Isopropyl-2-methylthiazole in cooked and processed foods is the Maillard reaction. This complex series of non-enzymatic browning reactions occurs between amino acids and reducing sugars at elevated temperatures. The specific precursors and reaction conditions dictate the flavor compounds produced.

The formation of 4-Isopropyl-2-methylthiazole is understood to involve the interaction of specific amino acids, namely cysteine (as a sulfur source) and valine (providing the isopropyl group), with a reducing sugar. The amino acid leucine can also contribute to the formation of the isopropyl group.

The proposed mechanism involves several key steps:

-

Strecker Degradation of Amino Acids: The amino acids valine and cysteine undergo Strecker degradation in the presence of dicarbonyl compounds (intermediates of the Maillard reaction). This process generates key intermediates:

-

From valine: Isobutyraldehyde (provides the isopropyl group).

-

From cysteine: Hydrogen sulfide (H₂S) and ammonia (NH₃).

-

-

Formation of the Thiazole Ring: These reactive intermediates then combine to form the thiazole ring. The exact sequence of these reactions is complex and can proceed through several proposed pathways.

Below is a simplified diagram illustrating the key precursor molecules and their contribution to the final structure of 4-Isopropyl-2-methylthiazole.

Sources

A Technical Guide to the Formation Pathways of 4-Isopropyl-2-methylthiazole in the Maillard Reaction

Abstract: This technical guide provides an in-depth examination of the formation pathways of 4-isopropyl-2-methylthiazole, a significant sulfur-containing heterocyclic aroma compound generated during the Maillard reaction. Possessing a distinct profile often described as fruity, tropical, nutty, and green, this compound is a key contributor to the desirable flavors of cooked meats, tomatoes, and various tropical fruits.[1][2] This document is intended for researchers, flavor chemists, and drug development professionals, offering a detailed exploration of the precursor molecules, core chemical mechanisms, influential reaction conditions, and analytical methodologies used to study this pathway. By elucidating the causality behind its formation, this guide aims to provide a foundational understanding for controlling and optimizing flavor generation in food processing and related fields.

The Maillard Reaction: A Cornerstone of Flavor Chemistry

The Maillard reaction is a complex series of non-enzymatic browning reactions that occurs when amino acids and reducing sugars are heated together.[3] It is responsible for the characteristic color, aroma, and flavor of a vast range of thermally processed foods. The reaction proceeds through several stages, beginning with the condensation of a carbonyl group from a reducing sugar with an amino group from an amino acid, ultimately leading to a cascade of reactions including Strecker degradation, rearrangements, and cyclizations.[4] This process generates hundreds of volatile and non-volatile compounds, including key heterocyclic classes like pyrazines, furans, and the sulfur-containing thiazoles, which are critical to many savory and roasted flavor profiles.[5]

The Significance of Thiazoles in Aroma Profiles

Thiazoles are a class of five-membered heterocyclic compounds containing both a sulfur and a nitrogen atom in the ring. They are well-regarded by flavorists for their potent aromas and low odor thresholds, contributing nutty, roasted, meaty, green, and vegetable notes to foods.[6] The specific substituents on the thiazole ring dictate its precise sensory characteristics. 4-Isopropyl-2-methylthiazole is particularly valued for its contribution to fruity and tropical notes, making its formation pathways a subject of significant interest for the flavor industry.[1][2]

Essential Precursors for 4-Isopropyl-2-methylthiazole Synthesis

The molecular structure of 4-isopropyl-2-methylthiazole provides clear clues to its constituent precursors. The formation of this specific molecule is not random but is the result of the interaction of several key intermediates derived from specific starting materials.

-

Source of the Isopropyl Group (C4 Position): The isopropyl side chain is derived from the Strecker degradation of α-amino acids containing a corresponding branched-chain structure. The primary precursor is Valine . Leucine can also serve as a precursor, though it leads to isovaleraldehyde.[7]

-

Source of Sulfur and Nitrogen: The sulfur atom and one nitrogen atom required for the thiazole ring are typically supplied by the degradation of a sulfur-containing amino acid, most commonly L-cysteine .[6][8][9] Cysteine degradation provides the essential hydrogen sulfide (H₂S) and ammonia (NH₃).

-

Source of the Carbonyl Backbone: The carbon atoms that form the core structure and the C2-methyl group are derived from α-dicarbonyl compounds, which are themselves products of sugar degradation in the intermediate stages of the Maillard reaction. Methylglyoxal is a key dicarbonyl intermediate in this context.[8]

Core Formation Pathways and Mechanisms

The formation of 4-isopropyl-2-methylthiazole is a multi-step process that converges the degradation products of sugars and specific amino acids. The pathway can be understood through two primary stages: the generation of key intermediates and their subsequent condensation and cyclization.

Stage 1: Generation of Key Intermediates

A. Strecker Degradation of Valine: The Strecker degradation is a pivotal reaction in which an α-amino acid is deaminated and decarboxylated by an α-dicarbonyl compound.[7] In this pathway, valine reacts with a dicarbonyl like methylglyoxal. This reaction produces isobutyraldehyde (the "Strecker aldehyde" responsible for the isopropyl group), an aminoketone, and carbon dioxide.[7][10] This step is critical as it generates the specific side chain that defines the final product.

B. Degradation of Cysteine and Sugars: Concurrently, L-cysteine undergoes thermal degradation to release hydrogen sulfide (H₂S) and ammonia (NH₃).[8] Reducing sugars, such as glucose or fructose, degrade through various pathways (e.g., retro-aldol condensation) to form reactive α-dicarbonyl intermediates like methylglyoxal and glyoxal .[11]

Stage 2: Condensation and Cyclization

The final assembly of 4-isopropyl-2-methylthiazole occurs through the reaction of the intermediates generated in Stage 1. The generally accepted mechanism involves the condensation of isobutyraldehyde, methylglyoxal, hydrogen sulfide, and ammonia. While the exact sequence can vary, a plausible pathway is the reaction between the aminoketone derived from the Strecker degradation and H₂S, followed by cyclization and dehydration to form the stable thiazole ring.

The following diagram illustrates the convergence of these precursors to form the target molecule.

Caption: Formation pathway of 4-isopropyl-2-methylthiazole.

Factors Influencing Formation and Yield

The efficiency of 4-isopropyl-2-methylthiazole formation is highly sensitive to the reaction environment. Control over these parameters is essential for targeted flavor generation.

| Parameter | Effect on Formation | Rationale & Causality |

| Temperature | Yield generally increases with temperature. | Higher temperatures accelerate the rates of both the initial sugar degradation and the subsequent Strecker degradation and condensation steps.[12] However, excessively high temperatures can lead to alternative degradation pathways, potentially lowering the yield of specific target compounds. |

| pH | Formation is favored under neutral to slightly alkaline conditions (pH ~6.5-7.5). | The initial step of the Maillard reaction (Schiff base formation) is favored at neutral or slightly alkaline pH. While some intermediate reactions can occur under acidic conditions, the overall rate of volatile formation, including thiazoles, is often enhanced at higher pH values.[7][12] |

| Precursor Ratio | The relative concentrations of valine, cysteine, and reducing sugars directly impact yield. | The reaction is dependent on the availability of all necessary precursors. An excess or limitation of one component (e.g., the sulfur source from cysteine) will create a bottleneck, limiting the final concentration of the thiazole. |

| Water Activity (a_w) | Maximum reaction rates are typically observed at intermediate water activities (0.6-0.8). | Water is a product of several condensation steps, so very high water content can inhibit the reaction via Le Chatelier's principle. Conversely, very low water content can limit reactant mobility, slowing the reaction.[3] |

Experimental Methodologies for Pathway Elucidation

Investigating the formation of 4-isopropyl-2-methylthiazole typically involves the use of model systems and advanced analytical techniques to isolate and identify the reaction products.

Experimental Workflow: Model System Analysis

The following diagram outlines a standard workflow for studying Maillard reaction products in a controlled laboratory setting.

Caption: Workflow for Maillard reaction model system analysis.

Detailed Protocol: Preparation and Analysis of a Maillard Model System

This protocol provides a self-validating system for studying the formation of 4-isopropyl-2-methylthiazole.

Objective: To generate and identify 4-isopropyl-2-methylthiazole from its primary precursors in a controlled aqueous model system.

Materials:

-

L-Valine (CAS: 72-18-4)

-

L-Cysteine (CAS: 52-90-4)

-

D-Glucose (CAS: 50-99-7)

-

Phosphate buffer (0.1 M, pH 7.0)

-

Deionized water

-

Screw-cap reaction vials (e.g., 20 mL headspace vials)

-

Heating block or oil bath with temperature control

-

Solid-Phase Microextraction (SPME) device with appropriate fiber (e.g., DVB/CAR/PDMS)

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

Procedure:

-

Reagent Preparation:

-

Prepare a 0.1 M phosphate buffer solution and adjust the pH to 7.0 using NaOH or H₃PO₄.

-

Prepare stock solutions of L-Valine (0.1 M), L-Cysteine (0.1 M), and D-Glucose (0.1 M) in the phosphate buffer.

-

-

Model Reaction Setup:

-

In a 20 mL headspace vial, combine 1 mL of each stock solution (Valine, Cysteine, Glucose). This results in a final volume of 3 mL with equimolar concentrations of reactants.

-

Prepare a control vial containing only the phosphate buffer.

-

Securely seal the vials with PTFE/silicone septa caps.

-

-

Thermal Reaction:

-

Place the vials in a preheated heating block set to 120°C.

-

Heat the reaction for a specified time, for example, 60 minutes. Ensure consistent heating for all samples.

-

-

Volatile Compound Extraction (SPME):

-

After heating, allow the vials to cool slightly for 5 minutes.

-

Place the vial in a water bath at 60°C for equilibration.

-

Expose the SPME fiber to the headspace of the vial for 30 minutes to adsorb the volatile compounds.

-

-

GC-MS Analysis:

-

Immediately desorb the SPME fiber in the hot injection port of the GC-MS (e.g., at 250°C) for 5 minutes.

-

Use a suitable capillary column (e.g., DB-5ms) and a temperature program designed to separate volatile flavor compounds (e.g., initial 40°C hold for 2 min, ramp at 5°C/min to 250°C, hold for 5 min).

-

Set the mass spectrometer to scan a mass range of m/z 35-350.

-

-

Data Analysis and Validation:

-

Identify the peaks in the resulting chromatogram by comparing their mass spectra with a reference library (e.g., NIST, Wiley).

-

Confirm the identity of 4-isopropyl-2-methylthiazole by comparing its retention time and mass spectrum with an authentic chemical standard.

-

The absence of the target compound in the control vial validates that its formation is a result of the intended Maillard reaction between the specified precursors.

-

Summary and Future Perspectives

The formation of 4-isopropyl-2-methylthiazole is a well-defined yet intricate process rooted in the fundamental principles of the Maillard reaction. Its synthesis relies on the convergence of intermediates from the Strecker degradation of valine, the thermal degradation of cysteine, and the fragmentation of reducing sugars. By precisely controlling reaction parameters such as temperature, pH, and precursor concentrations, it is possible to modulate the yield of this desirable flavor compound.

Future research may focus on kinetic modeling to better predict formation rates under various food processing conditions, exploring the influence of less common precursors, and investigating synergistic or inhibitory effects of other food matrix components. A deeper understanding of these pathways will continue to empower food scientists to create more appealing and consistent flavor profiles in thermally processed goods.

References

-

Mottram, D. S. (1998). Flavor formation in meat and meat products: a review. In ACS Symposium Series (Vol. 705, pp. 194-211). American Chemical Society. [Link]

-

Wang, X. Y., et al. (2021). Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction. Food Chemistry, 345, 128761. [Link]

-

Rizzi, G. P. (2008). Recent advances in the chemistry of Strecker degradation and Amadori rearrangement: implications to aroma and color formation. Food Reviews International, 24(4), 374-399. [Link]

-

Li, Y., et al. (2022). HPLC-MS/MS analysis of zinc-thiazole residues in foods of plant origin by a modified derivatization-QueChERS method. Journal of AOAC International, 105(6), 1642-1648. [Link]

-

Wang, X. Y., et al. (2021). Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction. Food Chemistry, 345, 128761. [Link]

- Google Patents. (2015). CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole.

-

Zamora, R., & Hidalgo, F. J. (2006). Strecker-type degradation produced by the lipid oxidation products 4, 5-epoxy-2-alkenals. Journal of agricultural and food chemistry, 54(17), 6345-6351. [Link]

-

Kim, J. E., et al. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Foods, 11(11), 1591. [Link]

-

Ames, J. M., & Hofmann, T. (2001). Effect of pH and temperature on the formation of volatile compounds in cysteine/reducing sugar/starch mixtures during extrusion cooking. Journal of agricultural and food chemistry, 49(4), 1985-1994. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61808, 2-Isopropyl-4-methylthiazole. [Link]

-

Chen, X., et al. (2021). Inhibition Mechanism of L-Cysteine on Maillard Reaction by Trapping 5-Hydroxymethylfurfural. Molecules, 26(12), 3662. [Link]

-

Liu, Y., et al. (2020). Research progress of thiazole flavor compounds. Food and Fermentation Industries, 46(10), 289-296. [Link]

-

Sci-Hub. (n.d.). Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction. [Link]

-

Hou, Y., et al. (2017). Roles of different initial Maillard intermediates and pathways in meat flavor formation for cysteine-xylose-glycine model reaction systems. Food chemistry, 232, 528-536. [Link]

-

The Good Scents Company. (n.d.). 2-isopropyl-4-methylthiazole. [Link]

-

Al-Masoudi, W. A. (2022). Synthesis and Chemical Identification of Macro Compounds of (Thiazol and Imidazol). International Journal of Pharmaceutical and Bio-Medical Science, 2(3), 1-10. [Link]

-

Bueno, M., et al. (2022). Factors That Affect the Accumulation of Strecker Aldehydes in Standardized Wines: The Importance of pH in Oxidation. Foods, 11(9), 1353. [Link]

-

Fricke, M. W., & Creed, J. T. (2002). Investigation of the pH effects on the formation of methylated thio-arsenicals, and the effects of pH and temperature on their stability. Journal of Analytical Atomic Spectrometry, 17(8), 877-882. [Link]

-

Li, Y., et al. (2019). Short communication: Study on the formation of 2-methylimidazole and 4-methylimidazole in the Maillard reaction. Journal of Dairy Science, 102(1), 227-232. [Link]

-

Al-Turki, S. (2024). Maillard reaction: formation, advantage, disadvantage and control. A review. Food Science and Technology, 44. [Link]

-

Totlani, V. M., & Yaylayan, V. A. (2024). Mechanochemistry of Strecker degradation: Interaction of glyoxal with amino acids. Food Chemistry, 438, 138071. [Link]

-

Usui, T., et al. (2024). Conditions and Mechanism of Formation of the Maillard Reaction Pigment, Furpenthiazinate, in a Model System and in Some Acid Hydrolyzates of Foods and its Biological Properties. Journal of agricultural and food chemistry. [Link]

-

Totlani, V. M., & Yaylayan, V. A. (2024). Mechanochemistry of Strecker degradation: Interaction of glyoxal with amino acids. Food Chemistry, 438, 138071. [Link]

-

Flavor Extract Manufacturers Association (FEMA). (n.d.). 2-ISOPROPYL-4-METHYLTHIAZOLE. [Link]

Sources

- 1. 2-Isopropyl-4-methylthiazole | C7H11NS | CID 61808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tropical thiazole, 15679-13-7 [thegoodscentscompany.com]

- 3. Maillard reaction: formation, advantage, disadvantage and control. A review | Food Science and Applied Biotechnology [ijfsab.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. Factors That Affect the Accumulation of Strecker Aldehydes in Standardized Wines: The Importance of pH in Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Sci-Hub. Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction / Food Chemistry, 2021 [sci-hub.sg]

- 12. Effect of pH and temperature on the formation of volatile compounds in cysteine/reducing sugar/starch mixtures during extrusion cooking - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of Thiazoles in Sensory Science

An In-Depth Technical Guide to the Sensory Characteristics of 2-Isopropyl-4-methylthiazole

A Note on Isomeric Specificity: Initial research into "4-Isopropyl-2-methylthiazole" reveals limited publicly available data regarding its sensory properties. Conversely, its isomer, 2-Isopropyl-4-methylthiazole (CAS No. 15679-13-7) , is a well-documented and widely utilized aroma compound in the flavor and fragrance industry. This guide will therefore focus on the sensory characteristics and analytical methodologies pertaining to 2-Isopropyl-4-methylthiazole, a compound of significant interest to researchers, scientists, and drug development professionals for its potent and complex flavor profile.

Thiazoles are a class of heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring. They are renowned for their potent and often complex aromas, contributing significantly to the flavor profiles of a wide range of foods, particularly those that have undergone thermal processing such as roasting, grilling, or frying. The Maillard reaction and the thermal degradation of cysteine are key pathways for the formation of many thiazoles found in food systems.

2-Isopropyl-4-methylthiazole is a prominent member of this family, valued for its multifaceted sensory characteristics that range from roasted and nutty to tropical and green. Its low odor threshold allows it to have a significant impact on the overall flavor profile of a product even at very low concentrations. This guide provides a comprehensive overview of its sensory attributes, natural occurrence, and the scientific methodologies employed to characterize its unique profile.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of an aroma compound is fundamental to its effective application and analysis.

| Property | Value | Source |

| Chemical Name | 2-Isopropyl-4-methylthiazole | [1] |

| Synonyms | Tropical thiazole, Peach thiazole | [1][2] |

| CAS Number | 15679-13-7 | [3] |

| Molecular Formula | C₇H₁₁NS | [3] |

| Molecular Weight | 141.23 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 175 °C at 760 mmHg | [2] |

| Flash Point | 58 °C | [4] |

| Solubility | Insoluble in water; soluble in alcohol | [2][4] |

Comprehensive Sensory Profile

2-Isopropyl-4-methylthiazole is distinguished by its complex and concentration-dependent sensory profile. It is a powerful aroma chemical with a multifaceted character that can be leveraged to create a variety of flavor and fragrance experiences.[3]

| Concentration/Medium | Odor Descriptors | Taste Descriptors | Source |

| 0.10% in dipropylene glycol | Tropical fruit, green, vegetable, nutty, rooty, earthy | Not specified | [5] |

| 2.00 ppm | Not specified | Alliaceous, earthy, sulfurous, coffee with a tropical fruity nuance | [5] |

| Not specified | Roasted meat, nuts, brothy, slightly onion-like | Grilled, smoky, roasted | [3] |

| Not specified | Green vegetable, earthy, fragrant herbs | Not specified | [6] |

| Not specified | Green, nutty, fruity, earthy | Not specified |

The diverse descriptors highlight the compound's ability to contribute to a wide array of flavor profiles. At lower concentrations, it can impart fruity and green notes, while at higher concentrations, more robust roasted, nutty, and savory characteristics become prominent.

Natural Occurrence and Commercial Applications

The presence of 2-Isopropyl-4-methylthiazole in a variety of natural sources underscores its importance in food chemistry.

Natural Occurrence:

Commercial Applications:

-

Flavor Industry: It is a key component in savory and meaty flavor formulations, providing authentic grilled, roasted, and nutty notes to snacks, soups, sauces, and seasonings.[3] It is also used to enhance tropical fruit flavors like peach, mango, and passion fruit in beverages, confectionery, and dairy products.[7] Recommended usage levels include up to 4 ppm in chewing gum, 2 ppm in tea, coffee, and confectionery, and 1 ppm in beverages.[2]

-

Fragrance Industry: In perfumery, it adds warmth, depth, and a unique green or earthy facet to oriental, leather, and smoky scents.[3][6] It can be found in cosmetic products such as lotions and soaps to contribute to a pleasant sensory experience.[6]

Methodologies for Sensory Analysis

The characterization of a potent aroma compound like 2-Isopropyl-4-methylthiazole necessitates specialized analytical techniques that couple chemical identification with human sensory perception.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that allows for the separation of volatile compounds in a sample, followed by their detection by both a chemical detector (like a mass spectrometer) and the human nose.[8] This dual detection is crucial for identifying which specific compounds in a complex mixture are responsible for the overall aroma.

Experimental Protocol: GC-O Analysis of a Flavor Sample

-

Sample Preparation:

-

A representative sample of the food or fragrance product is obtained.

-

Volatile compounds are extracted using a suitable method such as solid-phase microextraction (SPME) or solvent extraction. The choice of method depends on the sample matrix and the volatility of the target analytes.

-

-

Gas Chromatographic Separation:

-

The extracted volatiles are injected into a gas chromatograph.

-

The GC column separates the compounds based on their boiling points and chemical properties.

-

-

Dual Detection:

-

At the end of the GC column, the effluent is split.

-

One portion is directed to a mass spectrometer (MS) for chemical identification.

-

The other portion is directed to a heated sniffing port.

-

-

Olfactometric Assessment:

-

A trained sensory panelist or "assessor" sniffs the effluent from the sniffing port and records the time, duration, and a descriptor for each odor detected.

-

-

Data Analysis:

-

The data from the MS and the olfactometry assessment are correlated to identify the specific chemical compounds responsible for each perceived aroma.

-

Techniques like Aroma Extract Dilution Analysis (AEDA) can be used to determine the relative importance of each odorant, where the sample is serially diluted until an aroma is no longer detectable.[8]

-

Sensory Panel Evaluation

While GC-O is excellent for identifying individual aroma-active compounds, a trained sensory panel is essential for evaluating the overall aroma profile and the impact of a specific compound within a food or fragrance matrix.[9]

Experimental Protocol: Quantitative Descriptive Analysis (QDA) of 2-Isopropyl-4-methylthiazole

-

Panelist Selection and Training:

-

Select a panel of individuals based on their sensory acuity and ability to describe aromas.

-

Train the panelists to recognize and rate the intensity of various aroma attributes relevant to 2-Isopropyl-4-methylthiazole (e.g., roasted, nutty, green, fruity).

-

-

Sample Preparation:

-

Prepare a series of samples with varying concentrations of 2-Isopropyl-4-methylthiazole in a neutral base (e.g., water for taste, mineral oil for aroma).

-

Samples should be presented in a randomized and blind manner to prevent bias.

-

-

Evaluation:

-

Panelists evaluate each sample individually in a controlled environment (e.g., sensory booths).

-

They rate the intensity of each predefined sensory attribute on a linear scale (e.g., from 0 to 10).

-

-

Data Analysis:

-

The intensity ratings from all panelists are collected and statistically analyzed (e.g., using Analysis of Variance - ANOVA) to determine significant differences between samples.

-

The results can be visualized using spider web plots to compare the sensory profiles of different concentrations.

-

Sources

- 1. 2-Isopropyl-4-methylthiazole | C7H11NS | CID 61808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tropical thiazole, 15679-13-7 [thegoodscentscompany.com]

- 3. Buy 2-isopropyl-4-methylthiazole | Nutty Roasted Flavor Chemical [chemicalbull.com]

- 4. 2-ISOPROPYL-4-METHYLTHIAZOLE [ventos.com]

- 5. perfumerflavorist.com [perfumerflavorist.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. A Narrative Review of the Current Knowledge on Fruit Active Aroma Using Gas Chromatography-Olfactometry (GC-O) Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Olfactory Threshold of 4-Isopropyl-2-methylthiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Isopropyl-2-methylthiazole, a heterocyclic compound, is a significant contributor to the aroma profile of numerous foods and beverages. Its potent and complex sensory characteristics, often described as green, nutty, fruity, and earthy, make it a molecule of great interest in flavor and fragrance research, as well as in the study of chemosensory perception.[1][2] Understanding its olfactory threshold—the minimum concentration at which it can be detected by the human olfactory system—is fundamental to harnessing its sensory potential and understanding its role in complex aroma mixtures. This guide provides a comprehensive overview of the olfactory threshold of 4-Isopropyl-2-methylthiazole, detailing its chemical properties, established threshold ranges, and the rigorous methodologies required for its precise determination.

Introduction: The Significance of 4-Isopropyl-2-methylthiazole in Aroma Science

4-Isopropyl-2-methylthiazole, also known as 2-isopropyl-4-methylthiazole, is a volatile organic compound that belongs to the thiazole family.[3] These sulfur- and nitrogen-containing heterocyclic compounds are renowned for their potent and diverse aromas, often formed during the thermal processing of food through Maillard reactions.[4] 4-Isopropyl-2-methylthiazole has been identified as a key aroma component in a variety of products, including roasted meats, coffee, and tropical fruits.[3][4][5] Its unique sensory profile contributes desirable notes at very low concentrations, highlighting the importance of accurately quantifying its olfactory threshold.[3]

From a research and development perspective, a thorough understanding of this compound's olfactory threshold is critical for several reasons:

-

Flavor and Fragrance Formulation: Precise knowledge of the detection threshold allows for the controlled and effective use of 4-Isopropyl-2-methylthiazole to achieve desired sensory profiles in food and consumer products.[3]

-

Off-Flavor and Taint Analysis: Determining the threshold helps in identifying and mitigating potential off-notes in products where its presence is undesirable.

-

Neuroscience and Chemosensory Research: The potency of this molecule makes it an interesting subject for studying olfactory receptor sensitivity and the mechanisms of odor perception.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 4-Isopropyl-2-methylthiazole is essential for designing and interpreting olfactory threshold studies.

| Property | Value | Source |

| Chemical Formula | C₇H₁₁NS | [1] |

| Molecular Weight | 141.23 g/mol | [1] |

| CAS Number | 15679-13-7 | [1][6] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Odor Profile | Green, nutty, fruity, earthy, roasted, tropical | [1][6][7] |

| Boiling Point | 92 °C at 50 mmHg | [1] |

| Solubility | Slightly soluble in water; miscible in ethanol and fats | [4] |

Olfactory Threshold of 4-Isopropyl-2-methylthiazole: A Quantitative Overview

The olfactory threshold of a compound is not a single, absolute value but rather a statistical point representing the concentration at which a certain percentage of a population (typically 50%) can detect its presence. It is influenced by the methodology of determination, the purity of the compound, and the sensitivity of the sensory panel.

| Threshold Type | Reported Value/Range | Medium | Source(s) |

| Detection Threshold | "remarkably low, typically in the parts-per-billion range" | Not specified | [3] |

| Taste Description | 2.00 ppm | Not specified | [8] |

| Odor Description | 0.1% | in dipropylene glycol | [7][8] |

The "parts-per-billion" range underscores the compound's significant impact on aroma, even at trace levels.[3] The variance in reported values and descriptions highlights the critical role of the chosen methodology in threshold determination.

Methodologies for Olfactory Threshold Determination

The determination of an olfactory threshold is a rigorous scientific process that combines analytical chemistry with sensory science. The choice of methodology is paramount to obtaining reliable and reproducible results.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that couples the high-resolution separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[3] This method is particularly useful for identifying the most potent odorants in a complex mixture.

Causality Behind Experimental Choices in GC-O:

-

Injector and Column Selection: The choice of a split/splitless or on-column injector and the capillary column's stationary phase is dictated by the volatility and polarity of 4-Isopropyl-2-methylthiazole to ensure optimal separation and prevent thermal degradation.

-

Effluent Splitting: The column effluent is split between a chemical detector (e.g., Mass Spectrometer, Flame Ionization Detector) and a sniffing port. The split ratio is a critical parameter that must be optimized to ensure sufficient analyte reaches both the detector and the human assessor for simultaneous chemical identification and sensory perception.

-

Humidification of Sniffing Port Airflow: To prevent the drying of the nasal mucosa and maintain assessor sensitivity throughout the analysis, the air stream directed to the sniffing port is humidified.

Experimental Workflow: GC-O Analysis

Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

Sensory Panel-Based Methods

For determining the absolute detection threshold in a specific matrix (e.g., water, air), sensory panel-based methods are the gold standard. These methods rely on a panel of trained and screened human subjects.

Pillar of Trustworthiness: Self-Validating Protocols

The protocols described below are designed to be self-validating by incorporating forced-choice procedures and the use of blanks. This minimizes guessing and assessor bias, thereby increasing the reliability of the results.

The Ascending Method of Limits (AML) is a classic and robust technique for threshold determination.[5] The 3-Alternative Forced Choice (3-AFC) paradigm is a crucial element that enhances the method's trustworthiness.

Detailed Protocol for 3-AFC Ascending Method of Limits:

-

Panelist Screening and Training:

-

Select 15-20 panelists.

-

Screen for general olfactory acuity and specific anosmia to 4-Isopropyl-2-methylthiazole.

-

Train panelists on the 3-AFC procedure and the sensory attributes of the target compound.

-

-

Sample Preparation:

-

Prepare a stock solution of high-purity (>97%) 4-Isopropyl-2-methylthiazole in a suitable solvent (e.g., ethanol).

-

Create a series of dilutions in the desired matrix (e.g., deodorized water) with a constant dilution factor (e.g., 1:2 or 1:3). The concentration range should span from well below the expected threshold to clearly detectable levels.

-

-

Presentation:

-

For each concentration step, present three samples to the panelist: two are blanks (matrix only), and one contains the diluted 4-Isopropyl-2-methylthiazole.

-

The position of the odorant-containing sample is randomized for each presentation.

-

Present the concentrations in an ascending order, from lowest to highest.

-

-

Panelist Task:

-

Instruct panelists to sniff each of the three samples and identify the one that is different from the other two, even if they are not certain. This forced-choice nature is key.

-

-

Threshold Determination:

-

The individual threshold is defined as the geometric mean of the last concentration missed and the first concentration correctly identified in two consecutive presentations.

-

The group threshold is calculated as the geometric mean of the individual thresholds.

-

Logical Relationship: 3-AFC Protocol

Caption: Logical flow of the 3-Alternative Forced Choice (3-AFC) protocol.

The Triangle Odor Bag method is another effective technique, particularly for determining thresholds in air.[9]

Detailed Protocol for Triangle Odor Bag Method:

-

Panelist Selection: Similar to the AML method, a screened and trained panel is required.

-

Sample Preparation:

-

Prepare a known concentration of 4-Isopropyl-2-methylthiazole in the gas phase, often using a calibrated gas generator or by injecting a known amount of the liquid into a bag of a specific volume of neutral gas (e.g., nitrogen).

-

Prepare a series of dilutions in odorless air within sample bags.

-

-

Presentation:

-

Present three bags to the panelist: two contain only odorless air (blanks), and one contains the diluted odorant.

-

-

Panelist Task:

-

The panelist's task is to identify the bag that has a different odor.

-

-

Threshold Calculation:

-

The threshold is determined as the concentration at which there is a statistically significant difference between the selection of the odorant-containing bag and random chance.

-

Conclusion and Future Directions

4-Isopropyl-2-methylthiazole is a potent aroma compound with an olfactory detection threshold in the parts-per-billion range.[3] Accurate determination of this threshold requires rigorous, validated methodologies such as Gas Chromatography-Olfactometry and sensory panel-based approaches like the 3-AFC Ascending Method of Limits. The protocols and principles outlined in this guide provide a framework for researchers and industry professionals to reliably quantify the olfactory threshold of this and other important flavor and aroma compounds.

Future research should focus on establishing a standardized, peer-reviewed olfactory threshold value for 4-Isopropyl-2-methylthiazole in various matrices (air, water, oil). Furthermore, investigating the genetic basis for individual variations in the perception of this compound could provide deeper insights into the mechanisms of olfaction.

References

- Sinofi Ingredients. (n.d.). Buy Bulk - 2-Isopropyl-4-Methylthiazole | Wholesale Supplier.

- Perfumer & Flavorist. (2016, October 4). Flavor Bites: Two Thiazoles.

- Aurochemicals. (2022, November 21). 2-ISOPROPYL-4-METHYL THIAZOLE (PEACH THIAZOLE) 1% in ETOH, Natural- SDS.

- The Good Scents Company. (n.d.). tropical thiazole 2-isopropyl-4-methylthiazole.

- Sigma-Aldrich. (n.d.). 2-Isopropyl-4-methylthiazole = 97 , FG 15679-13-7.

- Perfumer & Flavorist. (2023, April 3). Oamic Ingredients, LLC's 2-Isopropyl-4-Methyl Thiazole.

- Ernesto Ventós S.A. (n.d.). 2-ISOPROPYL-4-METHYLTHIAZOLE.

- PubChem. (n.d.). 2-Isopropyl-4-methylthiazole | C7H11NS | CID 61808.

- Flavor Extract Manufacturers Association (FEMA). (n.d.). 2-ISOPROPYL-4-METHYLTHIAZOLE.

- PerfumersWorld. (n.d.). 2-iso Propyl 4 Methyl Thiazole.

- Nagata, Y. (n.d.). Measurement of Odor Threshold by Triangle Odor Bag Method.

- Olfactorian. (n.d.). 2-iso-propyl-4-methyl-thiazole | Perfume Material.

- Cook, A. A., et al. (2014). Quantitative measurement of odor detection thresholds using an air dilution olfactometer, and association with genetic variants. PeerJ, 2, e643.

Sources

- 1. 2-Isopropyl-4-methylthiazole = 97 , FG 15679-13-7 [sigmaaldrich.com]

- 2. olfactorian.com [olfactorian.com]

- 3. Buy Bulk - 2-Isopropyl-4-Methylthiazole | Manufacturer-Supplier [sinofoodsupply.com]

- 4. 2-Isopropyl-4-methylthiazole | C7H11NS | CID 61808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy 2-isopropyl-4-methylthiazole | Nutty Roasted Flavor Chemical [chemicalbull.com]

- 6. 2-ISOPROPYL-4-METHYLTHIAZOLE [ventos.com]

- 7. perfumerflavorist.com [perfumerflavorist.com]

- 8. tropical thiazole, 15679-13-7 [thegoodscentscompany.com]

- 9. env.go.jp [env.go.jp]

The Pivotal Role of 4-Isopropyl-2-methylthiazole in the Tomato Flavor Lexicon: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The characteristic flavor of the tomato (Solanum lycopersicum) is a complex interplay of sugars, acids, and a diverse array of volatile organic compounds. Among these, sulfur-containing heterocyclic compounds play a critical, albeit often subtle, role in defining the authentic tomato aroma. This in-depth technical guide focuses on 4-isopropyl-2-methylthiazole, a key volatile derived from branched-chain amino acids, and elucidates its multifaceted contribution to the overall tomato flavor profile. We will explore its biosynthesis, analytical methodologies for its detection and quantification, its sensory characteristics, and the impact of genetic and environmental factors on its prevalence. This guide is intended to provide researchers and scientists with a comprehensive understanding of this vital flavor compound, thereby aiding in the development of more flavorful and consumer-preferred tomato varieties.

Introduction: The Chemical Symphony of Tomato Flavor

The flavor of a ripe tomato is a meticulously orchestrated symphony of chemical compounds. While non-volatile components like sugars (fructose and glucose) and acids (citric and malic) provide the fundamental taste sensations of sweetness and sourness, the characteristic aroma is attributed to a complex mixture of over 400 volatile organic compounds (VOCs).[1] These VOCs, present in minute quantities, are perceived by the olfactory system and are paramount in defining the consumer's overall flavor experience.

The VOCs in tomatoes are biosynthetically diverse, originating from precursors such as fatty acids, amino acids, and carotenoids.[2] This guide will focus on a specific, yet highly impactful, class of VOCs: the thiazoles. Thiazoles are sulfur- and nitrogen-containing heterocyclic compounds that often impart savory, green, and earthy notes to foods.[3] In the context of tomatoes, 4-isopropyl-2-methylthiazole, alongside its close structural analog 2-isobutylthiazole, is a significant contributor to the fresh, vine-ripened aroma that consumers associate with a high-quality tomato.[4][5]

4-Isopropyl-2-methylthiazole: A Key Contributor to Tomato's "Green" and "Earthy" Notes

4-Isopropyl-2-methylthiazole is a colorless to pale yellow liquid with a characteristic green, earthy, and nutty aroma.[6] Its presence has been confirmed in red tomatoes, where it contributes to the complex flavor profile.[7] While research has often focused on the more abundant 2-isobutylthiazole, the sensory properties of 4-isopropyl-2-methylthiazole suggest a similar and potentially synergistic role in creating the authentic tomato flavor.

Chemical Properties

| Property | Value | Reference |

| Chemical Formula | C₇H₁₁NS | [7] |

| Molecular Weight | 141.24 g/mol | [7] |

| CAS Number | 15679-13-7 | [7] |

| FEMA Number | 3555 | [7] |

| Odor Description | Green, nutty, fruity, earthy, vegetable, tropical | [3][6] |

Biosynthesis of 4-Isopropyl-2-methylthiazole in Tomato

The biosynthesis of 4-isopropyl-2-methylthiazole in tomatoes is intrinsically linked to the catabolism of branched-chain amino acids (BCAAs), specifically valine and leucine.[2][8] While the complete enzymatic pathway for this specific thiazole is still under investigation, a hypothetical pathway can be constructed based on the established biosynthesis of the closely related 2-isobutylthiazole.[2]

The proposed pathway initiates with the deamination or transamination of valine and leucine into their corresponding α-keto acids by branched-chain amino acid aminotransferases (BCATs).[2] These α-keto acids are then decarboxylated to form volatile aldehydes, such as isobutyraldehyde (from valine) and 3-methylbutanal (from leucine).

The subsequent steps leading to the formation of the thiazole ring are thought to involve the reaction of these aldehydes with a sulfur and a nitrogen donor. Recent research has identified cysteine as the likely nitrogen source for nitrogenous tomato volatiles.[9] The aldehyde is believed to conjugate with cysteine to form a substituted thiazolidine, which then undergoes a series of hydroxylations and decarboxylations to yield the final thiazole compound.[2]

Caption: Hypothetical biosynthetic pathway of 4-Isopropyl-2-methylthiazole in tomato.

Analytical Methodologies for the Quantification of 4-Isopropyl-2-methylthiazole

Accurate quantification of 4-isopropyl-2-methylthiazole in tomato fruit is crucial for understanding its contribution to flavor and for breeding programs aimed at enhancing this attribute. The primary analytical technique for this purpose is Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a pre-concentration step such as Headspace Solid-Phase Microextraction (HS-SPME).

Experimental Protocol: HS-SPME-GC-MS Analysis of Tomato Volatiles

This protocol provides a generalized workflow for the extraction and analysis of volatile compounds, including 4-isopropyl-2-methylthiazole, from tomato fruit.

1. Sample Preparation:

-

Select ripe, blemish-free tomatoes.

-

Wash and dry the tomatoes thoroughly.

-

Homogenize a known weight of tomato tissue (e.g., 5-10 g) in a blender or food processor.

-

Transfer a precise amount of the homogenate (e.g., 2-5 g) into a 20 mL headspace vial.

-

Add a saturated solution of calcium chloride (CaCl₂) to inhibit enzymatic activity and enhance volatile release.

-

Spike the sample with a known concentration of an internal standard (e.g., 4-methyl-2-pentanol) for quantification.

-

Immediately seal the vial with a PTFE/silicone septum.

2. HS-SPME Extraction:

-

Place the vial in a temperature-controlled autosampler or water bath set to a specific temperature (e.g., 40-60°C).

-

Equilibrate the sample for a defined period (e.g., 15-30 minutes) to allow volatiles to partition into the headspace.

-

Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a specific extraction time (e.g., 30-60 minutes).

3. GC-MS Analysis:

-

Desorb the extracted volatiles from the SPME fiber in the heated injection port of the gas chromatograph (e.g., 250°C for 2-5 minutes) in splitless mode.

-

Separate the volatile compounds on a suitable capillary column (e.g., DB-5ms or equivalent).

-

Employ a temperature program to achieve optimal separation of the analytes. A typical program might be:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at 5°C/minute.

-

Ramp 2: Increase to 240°C at 10°C/minute, hold for 5 minutes.

-

-

The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of, for example, m/z 35-350.

4. Data Analysis:

-

Identify 4-isopropyl-2-methylthiazole by comparing its mass spectrum and retention time with that of an authentic standard.

-

Quantify the compound by comparing its peak area to that of the internal standard.

Caption: General workflow for HS-SPME-GC-MS analysis of tomato volatiles.

Sensory Perception and Flavor Contribution

The sensory perception of 4-isopropyl-2-methylthiazole is characterized by its green, earthy, and nutty notes.[6] While its precise flavor threshold in a complex tomato matrix has not been definitively established, its structural similarity to 2-isobutylthiazole, a compound with a low odor threshold and a significant impact on tomato flavor, suggests that 4-isopropyl-2-methylthiazole is also a potent aroma compound.[10]

The contribution of 4-isopropyl-2-methylthiazole to the overall tomato flavor is likely multifaceted:

-

"Green" and "Vine-Ripened" Character: Its green and earthy notes are reminiscent of a fresh, just-picked tomato, contributing to the perception of ripeness and naturalness.

-

Complexity and Depth: As a sulfur-containing compound, it adds a layer of complexity to the aroma profile, moving it beyond simple fruity and sweet notes.

-

Synergistic Interactions: The overall flavor of a tomato is not merely the sum of its individual volatile components. 4-isopropyl-2-methylthiazole likely interacts with other key tomato volatiles, such as hexanal (grassy), β-ionone (floral), and various esters (fruity), to create the unique and beloved tomato flavor. Further research is needed to fully understand these synergistic and antagonistic interactions.

Studies on different tomato cultivars have shown that the concentration of branched-chain amino acid-derived volatiles, including thiazoles, can vary significantly, and these variations are often correlated with consumer preference.[11][12] For instance, the 'Garden Gem' tomato variety, which was rated highly for overall liking and tomato flavor, was found to have higher levels of 2-isobutylthiazole compared to the 'Roma' variety.[12] This suggests that breeding for increased production of these thiazoles could be a viable strategy for improving tomato flavor.

Factors Influencing the Concentration of 4-Isopropyl-2-methylthiazole

The concentration of 4-isopropyl-2-methylthiazole in tomatoes is influenced by a combination of genetic and environmental factors.

-

Genetics: The genetic makeup of the tomato cultivar is a primary determinant of its volatile profile. Different varieties possess different alleles for the genes encoding the enzymes in the biosynthetic pathways of flavor compounds.[9]

-

Ripening Stage: The concentration of many flavor volatiles, including those derived from amino acids, increases as the tomato ripens.[8]

-

Cultivation Conditions: Environmental factors such as temperature, light intensity, and nutrient availability can impact the biosynthesis of flavor compounds. For example, low-temperature stress has been shown to affect the expression of genes involved in the metabolism of branched-chain amino acids in tomatoes.[13]

-

Post-Harvest Handling: Storage conditions and processing methods can also alter the volatile profile of tomatoes. Thermal processing, for instance, can lead to the formation of new flavor compounds through Maillard reactions, but may also result in the loss of fresh, green notes associated with compounds like 4-isopropyl-2-methylthiazole.

Conclusion and Future Directions

4-Isopropyl-2-methylthiazole, a volatile compound derived from the catabolism of branched-chain amino acids, is an integral component of the complex flavor profile of tomatoes. Its characteristic green, earthy, and nutty notes contribute significantly to the perception of a fresh, vine-ripened aroma. While our understanding of its biosynthesis and precise sensory impact is still evolving, it is clear that this thiazole, along with its close analog 2-isobutylthiazole, is a key target for the development of more flavorful tomato varieties.

Future research should focus on:

-

Elucidating the complete biosynthetic pathway of 4-isopropyl-2-methylthiazole in tomatoes, including the identification and characterization of the specific enzymes involved.

-

Conducting comprehensive quantitative and sensory studies across a wide range of tomato cultivars to determine the precise concentration and flavor threshold of this compound and its impact on consumer preference.

-

Investigating the synergistic and antagonistic interactions between 4-isopropyl-2-methylthiazole and other key tomato volatiles to build a more complete model of tomato flavor chemistry.

-

Exploring the influence of various cultivation and post-harvest practices on the concentration of this compound to optimize flavor in both fresh and processed tomato products.

By deepening our understanding of the role of 4-isopropyl-2-methylthiazole, the scientific community can contribute to the development of tomatoes that not only meet the demands for yield and disease resistance but also satisfy the consumer's desire for a truly flavorful and aromatic fruit.

References

-

Liscombe, D. K., et al. (2022). A flavin-dependent monooxygenase produces nitrogenous tomato aroma volatiles using cysteine as a nitrogen source. Proceedings of the National Academy of Sciences, 119(7), e2115655119. [Link]

-

Yu, M. H. (1968). Amino Acids as Precursors of Volatile Components in Tomato Fruit. DigitalCommons@USU. [Link]

-

Selli, S., et al. (2021). Aroma Volatiles in Tomato Fruits: The Role of Genetic, Preharvest and Postharvest Factors. Foods, 10(10), 2463. [Link]

-

Tieman, D., et al. (2023). The dissection of tomato flavor: biochemistry, genetics, and omics. Frontiers in Plant Science, 14, 1177959. [Link]

-

Kazeniac, S. J., & Hall, R. M. (1970). Flavor chemistry of tomato volatiles. Journal of Food Science, 35(5), 519-530. [Link]

-

PubChem. (n.d.). 2-Isopropyl-4-methylthiazole. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

Petro-Turza, M. (1987). Flavor of tomato and tomato products. Food Reviews International, 2(3), 309-351. [Link]

-

Sinofi Ingredients. (n.d.). Buy Bulk - 2-Isopropyl-4-Methylthiazole | Wholesale Supplier. [Link]

-

Enhance Your Flavors. (n.d.). Understanding 2-Isopropyl-4-Methylthiazole for Food & Fragrance. [Link]

-

UL Prospector. (2025, August 12). 2-ISOPROPYL-4-METHYLTHIAZOLE by Treatt. [Link]

-

Kanski, J., et al. (2021). Assessment of sensory profile and instrumental analyzed attributes influenced by different potassium fertilization levels in three tomato cultivars. Journal of Plant Nutrition, 44(12), 1787-1801. [Link]

-

PerfumersWorld. (n.d.). 2-iso Propyl 4 Methyl Thiazole. [Link]

-

Globe Thesis. (2022, January 7). Tomato Flavor Substances And Related Gene Expression In Different Ripening Stages Response To Low Temperature. [Link]

-

Wright, J. (2016, October 4). Flavor Bites: Two Thiazoles. Perfumer & Flavorist. [Link]

-

Tandon, K. S., et al. (2003). Instrumental and Sensory Analysis of Tomato Flavor. HortScience, 38(5), 823-823. [Link]

-

da Silva, M. C., et al. (2022). Volatilomic Fingerprint of Tomatoes by HS-SPME/GC-MS as a Suitable Analytical Platform for Authenticity Assessment Purposes. Foods, 11(21), 3465. [Link]

-

gc-ms screening of metabolites and antioxidant properties in four variants of solanum lycopersicum (tomato) - ResearchGate. [Link]

-

Li, Z., et al. (2025). Flavor Profile of Tomatoes Across Different Cultivation Times Based on GC × GC-Q/TOFMS. Foods, 14(17), 2697. [Link]

-

Pop, O. L., et al. (2022). Physico-Chemical, Nutritional, and Sensory Evaluation of Two New Commercial Tomato Hybrids and Their Parental Lines. Plants, 11(19), 2489. [Link]

-

Fekete, T., et al. (2022). Flavor and Other Quality Traits of Tomato Cultivars Bred for Diverse Production Systems as Revealed in Organic Low-Input Management. Frontiers in Plant Science, 13, 911311. [Link]

-

The Good Scents Company. (n.d.). 4-isopropyl-2-methylthiazole. [Link]

-

Bai, J., et al. (2018). Sensory and Flavor Characteristics of Tomato Juice from Garden Gem and Roma Tomatoes with Comparison to Commercial Tomato Juice. Journal of Food Science, 83(1), 80-89. [Link]

-

Sarnoski, P. J., et al. (2018). Development and characterization of a high quality plum tomato essence. Food Chemistry, 241, 384-391. [Link]

Sources

- 1. perfumerflavorist.com [perfumerflavorist.com]

- 2. researchgate.net [researchgate.net]

- 3. ulprospector.com [ulprospector.com]

- 4. mdpi.com [mdpi.com]

- 5. ojs.openagrar.de [ojs.openagrar.de]

- 6. researchgate.net [researchgate.net]

- 7. 2-Isopropyl-4-methylthiazole | C7H11NS | CID 61808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. "Amino Acids as Precursors of Volatile Components in Tomato Fruit" by Ming-Ho Yu [digitalcommons.usu.edu]

- 9. A flavin-dependent monooxygenase produces nitrogenous tomato aroma volatiles using cysteine as a nitrogen source - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 12. Sensory and Flavor Characteristics of Tomato Juice from Garden Gem and Roma Tomatoes with Comparison to Commercial Tomato Juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 4-isopropyl-2-methylthiazole, 32272-52-9 [thegoodscentscompany.com]

Topic: Identification of 4-Isopropyl-2-methylthiazole in Tropical Fruits

An In-depth Technical Guide for the Sciences

Abstract